1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol
Overview
Description
“1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms . Thiophene is a five-membered ring consisting of four carbon atoms and a sulfur atom . The compound “this compound” is likely to have properties similar to other imidazole and thiophene derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to feature the characteristic five-membered imidazole ring and the five-membered thiophene ring . The exact structure would depend on the specific arrangement and bonding of these rings, which is not specified in the current literature.Scientific Research Applications
Orthogonal Synthesis of Pyrroles and Thiophenes
The compound has been utilized in the orthogonal synthesis of densely functionalized pyrroles and thiophenes, which are crucial in the development of various organic compounds. This synthesis method allows for the creation of polyfunctionalized derivatives, offering a more efficient route compared to traditional chemical means. The ability to act as both nitrogen and sulfur nucleophiles makes this compound particularly versatile for synthetic applications (Cheng, Peng, & Li, 2010).
Inhibition of Dopamine Beta-Hydroxylase
Another significant application is the inhibition of dopamine beta-hydroxylase (DBH), an enzyme critical in the biosynthesis of catecholamine neurotransmitters. Derivatives of this compound demonstrate potent competitive inhibition of DBH, highlighting its potential in the design of therapeutic agents targeting disorders related to catecholamine biosynthesis (McCarthy et al., 1990).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole derivatives bearing this compound for mild steel in sulfuric acid have been studied, showing significant potential. These studies reveal that the compound and its derivatives can form protective layers on metal surfaces, indicating its usefulness in industrial applications to prevent metal corrosion (Ammal, Prajila, & Joseph, 2018).
Antiviral and Antitumor Activities
Research has also explored the compound's role in the synthesis of imidazo[1,2-a] pyridine derivatives with a thioether side chain, which exhibit antiviral activity against human cytomegalovirus (HCMV). This highlights its potential application in antiviral drug development (Mavel et al., 2002). Furthermore, derivatives have been evaluated for their antitumor and antimicrobial activities, underscoring the compound's versatility in medical research and drug development (Nassar, Attallah, & Hemdan, 2018).
Future Directions
The future directions for research on “1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol” could include further investigation into its synthesis, properties, and potential applications. Given the known biological activity of many imidazole and thiophene derivatives, this compound could be of interest in the development of new drugs or other bioactive compounds .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to interact with a broad range of biological targets . For instance, some imidazole derivatives show activity against serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA damage response.
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes. For instance, some imidazole derivatives can inhibit the activity of certain enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These diverse biological activities suggest that imidazole derivatives can interact with multiple targets and pathways.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of 1-(thiophen-2-ylmethyl)-1H-imidazole-2-thiol can be influenced by various environmental factors. For instance, the presence of this compound in a base electrolyte can dramatically improve the capacity retention of a high voltage Li-ion cell . This suggests that the compound’s action can be significantly influenced by its environment.
Properties
IUPAC Name |
3-(thiophen-2-ylmethyl)-1H-imidazole-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c11-8-9-3-4-10(8)6-7-2-1-5-12-7/h1-5H,6H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZIZYOYWXEFRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C=CNC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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